2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide is a chemical compound with the molecular formula C12H15ClN2O2S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group and a methylsulfanylphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide typically involves the reaction of 2-chloro-N-methylacetamide with a methylsulfanylphenyl derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Scientific Research Applications
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide include:
This compound: This compound has a similar structure but different substituents, leading to variations in chemical and biological properties.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds have a thiazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-15(12(17)7-13)8-11(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMYDDOOKKSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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